molecular formula C9H9ClN2O B1363979 1-(4-Chlorophenyl)pyrazolidin-3-one CAS No. 6119-12-6

1-(4-Chlorophenyl)pyrazolidin-3-one

Cat. No.: B1363979
CAS No.: 6119-12-6
M. Wt: 196.63 g/mol
InChI Key: QEWLOWAUHUOAEK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pyrazolidin-3-one is a heterocyclic organic compound that features a pyrazolidinone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)pyrazolidin-3-one can be synthesized through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly as it avoids the use of harmful organic solvents. The reaction conditions are mild, and the process is efficient, making it suitable for industrial applications.

Industrial Production Methods

The industrial production of this compound typically involves the dehydrogenation of this compound to give 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, followed by subsequent reactions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)pyrazolidin-3-one involves its conversion to various derivatives through oxidation and bromination reactions. These derivatives can interact with biological targets, leading to their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazolidin-3-one: Similar structure but lacks the chlorine substituent.

    1-(4-Bromophenyl)pyrazolidin-3-one: Similar structure with a bromine substituent instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWLOWAUHUOAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384271
Record name 1-(4-chlorophenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6119-12-6
Record name 1-(4-Chlorophenyl)pyrazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6119-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorophenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrazolidinone, 1-(4-chlorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

90 g (0.9 mol) of ethyl acrylate are added dropwise at 40°-45° C. to a mixture of 15.9 g (234 mmol) of sodium ethoxide, 110 ml of ethanol, 110 ml of toluene and 25.7 g (180 mmol) of 4-chlorophenylhydrazine and the mixture is subsequently stirred for 1 hour at 40° C. The reaction mixture is evaporated to 100 ml and the residue is taken up in water. The resulting mixture is washed a number of times with toluene and the combined organic phases are extracted with 5% strength NaOH. The combined aqueous phases are adjusted to a pH of 6.5 and cooled to 10° C. The solid formed is filtered off with suction, washed with water and dried under reduced pressure.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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